D-Gluconyl-glycine azide

描述

Contextualization within Glycochemistry and Peptide Chemistry

D-Gluconyl-glycine azide (B81097) exists at the intersection of glycochemistry, the study of the structure, biosynthesis, and function of carbohydrates (also known as glycans), and peptide chemistry, which focuses on the synthesis and function of peptides and proteins. Carbohydrates are integral components of living cells and are involved in a multitude of biological processes. sci-hub.se The covalent attachment of sugar moieties to proteins and peptides, a process known as glycosylation, is a critical post-translational modification that influences protein folding, stability, and function.

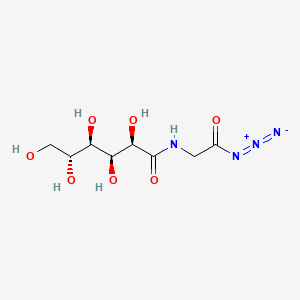

The structure of D-gluconyl-glycine azide features a D-gluconic acid derivative linked to a diglycine peptide, which is in turn terminated with an azide group. This chimeric structure allows it to act as a bridge between the carbohydrate and peptide worlds. The glyconyl portion can interact with biological systems that recognize carbohydrates, while the peptide component provides a structural backbone that can be further elaborated or used to mimic parts of larger protein structures.

Significance of the Azide Moiety in Modern Synthetic Strategies

The true synthetic power of this compound lies in its terminal azide (–N₃) group. The azide is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. broadpharm.com Specifically, the azide group is a key participant in one of the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sci-hub.sebiosyntan.de This reaction joins an azide with an alkyne to form a highly stable triazole ring. biosyntan.depeptide.com

The azide group is exceptionally useful in biological contexts because it is largely inert to the complex array of functional groups found in living systems, making it a "bioorthogonal" chemical handle. nih.govmdpi.comnih.gov This means that scientists can introduce an azide-containing molecule like this compound into a biological environment, and it will not react until its specific alkyne partner is introduced. nih.govmdpi.com This high degree of selectivity allows for the precise labeling and conjugation of biomolecules in their native environments, including on the surface of or inside living cells. nih.govnih.gov

Beyond the CuAAC reaction, azides can also participate in other important bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst, and the Staudinger ligation, which forms an amide bond between the azide and a phosphine (B1218219). mdpi.comrsc.orgresearchgate.net These versatile reactions have made the azide moiety an indispensable tool for chemical biologists.

Overview of Research Trajectories for this compound

Research involving this compound and similar glycoconjugate azides is advancing several key areas of scientific investigation. One major trajectory is in the field of glycomics and glycoproteomics, which aim to identify and characterize the complete set of glycans and glycoproteins in a biological system. Azide-tagged sugars can be metabolically incorporated into cellular glycans, which can then be "clicked" with reporter tags for imaging, purification, and identification by mass spectrometry. mdpi.comresearchgate.netnih.gov

Another significant research direction is the development of novel bioconjugates and targeted drug delivery systems. The ability to specifically attach molecules to azide-functionalized glycoconjugates opens up possibilities for creating antibody-drug conjugates (ADCs) or for targeting specific cell types that display particular carbohydrate structures on their surface. researchgate.net

Furthermore, in peptide and protein chemistry, azide-containing building blocks are used for the synthesis of modified peptides with enhanced stability or novel functions. The triazole linkage formed via click chemistry can act as a stable surrogate for a peptide bond, potentially leading to peptides that are more resistant to enzymatic degradation. peptide.commdpi.com Researchers are also using these strategies for peptide cyclization and to create complex, multivalent structures for studying biological interactions. peptide.commdpi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄O₇ |

| PubChem CID | 194550 nih.gov |

| Synonyms | D-gluconyl-glycyl-azide |

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| D-Gluconic acid |

| Glycine (B1666218) |

| Sodium azide |

| Polyepichlorohydrin |

| Glycidyl azide polymer |

| Copper(II) glycinate |

| Glyphosate |

| Iprodione |

| Glycosine |

| Imiprothrin |

| Eglinazine |

| Thiamphenicol |

| Azidoacetylmannosamine |

| N-azidoacetylmannosamine (ManNAz) |

| N-azidoacetylglucosamine (GlcNAz) |

| N-azidoacetylgalactosamine (GalNAz) |

| 6-azidofucose (6AzFuc) |

| 4-dibenzocyclooctynol (DIBO) |

| Sulfated dibenzocyclooctynylamides (S-DIBO) |

| Monomethyl auristatin E (MMAE) |

| Trastuzumab |

| Propargylglycine (Pra) |

| 2-Aminobutyric acid (Abu) |

| Norvaline (Nva) |

Structure

3D Structure

属性

CAS 编号 |

73936-75-1 |

|---|---|

分子式 |

C8H14N4O7 |

分子量 |

278.22 g/mol |

IUPAC 名称 |

2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]acetyl azide |

InChI |

InChI=1S/C8H14N4O7/c9-12-11-4(15)1-10-8(19)7(18)6(17)5(16)3(14)2-13/h3,5-7,13-14,16-18H,1-2H2,(H,10,19)/t3-,5-,6+,7-/m1/s1 |

InChI 键 |

GFRCVJNGAQFGGM-XYXSHXKPSA-N |

SMILES |

C(C(C(C(C(C(=O)NCC(=O)N=[N+]=[N-])O)O)O)O)O |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)NCC(=O)N=[N+]=[N-])O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C(=O)NCC(=O)N=[N+]=[N-])O)O)O)O)O |

同义词 |

D-gluconyl-glycine azide |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches to D Gluconyl Glycine Azide and Its Precursors

Chemical Synthesis Pathways for D-Gluconyl-glycine Azide (B81097)

Preparation of D-Gluconyl Moieties with Azide Functionality

The synthesis of the D-gluconyl portion of the target molecule typically starts from readily available D-glucose. A common strategy involves the protection of the hydroxyl groups, followed by the introduction of a leaving group at the anomeric position to facilitate azide substitution.

A well-established method for preparing glycosyl azides is the reaction of a per-O-acetylated glycosyl halide with an azide salt. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be converted to the corresponding β-D-glucopyranosyl azide via a stereospecific SN2 reaction with sodium azide. This reaction proceeds with an inversion of configuration at the anomeric center, yielding the β-anomer with high stereoselectivity. The progress of this reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

| Starting Material | Reagents | Product | Key Transformation |

| D-Glucose | Acetic anhydride, HBr | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Acetylation and bromination |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Sodium azide (NaN3) | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | SN2 azidation with inversion of stereochemistry |

Alternatively, direct azidation of per-O-acetylated sugars can be achieved using reagents like trimethylsilyl (B98337) azide (TMSN3) in the presence of a Lewis acid catalyst.

Synthesis of Glycine-Containing Precursors

Glycine (B1666218), being the simplest amino acid, is commercially available and can be derivatized to facilitate its coupling with the D-gluconyl moiety. For amidation reactions, it is often necessary to protect the carboxylic acid group of glycine as an ester, for example, a methyl or ethyl ester. This prevents self-polymerization and other side reactions. The synthesis of glycine esters can be achieved through standard esterification procedures, such as the Fischer esterification, by reacting glycine with the corresponding alcohol in the presence of an acid catalyst.

Another important precursor is glycine azide itself, or a protected form thereof. Glycine can be converted to its corresponding acyl azide through a multi-step process. First, the amino group of glycine is protected, for instance, with a Boc (tert-butyloxycarbonyl) group. The protected glycine is then activated at the carboxyl group, often by conversion to an acid chloride or an active ester. Finally, reaction with sodium azide yields the N-protected glycine azide.

| Precursor | Reagents | Product | Purpose |

| Glycine | Methanol (B129727), HCl | Glycine methyl ester hydrochloride | Carboxyl protection for amidation |

| Boc-Glycine | Oxalyl chloride, then NaN3 | Boc-Glycine azide | Activated glycine precursor for azide introduction |

Amidation and Azide Introduction Strategies

The crucial step in the synthesis of D-gluconyl-glycine azide is the formation of the amide bond between the D-gluconyl moiety and the glycine precursor. A common and effective method for this transformation is the reaction of D-glucono-1,5-lactone with an amino acid ester, such as glycine methyl ester. D-glucono-1,5-lactone, the cyclic ester of D-gluconic acid, readily reacts with amines in a ring-opening amidation reaction to form the corresponding N-acyl amino acid ester. google.com This reaction is often carried out in a suitable solvent like methanol or ethanol.

Once the N-(D-gluconyl)-glycine ester is formed, the ester group can be hydrolyzed to the free carboxylic acid. The subsequent introduction of the azide functionality can be achieved by converting the carboxylic acid into an acyl azide. This is typically done by first activating the carboxylic acid, for example, by forming an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Another common method is the use of diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a coupling agent.

Plausible Synthetic Route:

Amidation: Reaction of D-glucono-1,5-lactone with glycine methyl ester in methanol to yield N-(D-gluconyl)-glycine methyl ester.

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidification to obtain N-(D-gluconyl)-glycine.

Azidation: Conversion of the carboxylic acid of N-(D-gluconyl)-glycine to the corresponding acyl azide using a suitable azidating agent.

| Step | Reactants | Product | Key Transformation |

| 1. Amidation | D-glucono-1,5-lactone, Glycine methyl ester | N-(D-gluconyl)-glycine methyl ester | Ring-opening amidation |

| 2. Hydrolysis | N-(D-gluconyl)-glycine methyl ester, NaOH then HCl | N-(D-gluconyl)-glycine | Ester hydrolysis |

| 3. Azidation | N-(D-gluconyl)-glycine, DPPA or (COCl)2 then NaN3 | This compound | Carboxylic acid to acyl azide conversion |

Stereochemical Control in Synthesis

Maintaining the stereochemistry of the D-gluconyl moiety is paramount throughout the synthesis. The starting material, D-glucono-1,5-lactone, possesses a defined stereochemistry derived from D-glucose. The ring-opening amidation reaction with glycine ester occurs at the carbonyl carbon and does not affect the chiral centers of the gluconyl backbone. Therefore, the stereochemistry of the pentahydroxyhexyl chain is preserved.

When preparing D-gluconyl moieties with azide functionality from glycosyl halides, the stereochemical outcome at the anomeric center is controlled by the reaction mechanism. As mentioned earlier, an SN2 reaction with sodium azide on an α-glycosyl halide will lead to the formation of a β-glycosyl azide due to the inversion of configuration. Careful selection of reaction conditions and starting materials is crucial to achieve the desired stereoisomer. Spectroscopic techniques, particularly NMR spectroscopy, are essential for confirming the stereochemical configuration of the final product and intermediates.

Chemoenzymatic and Enzymatic Synthesis of Azido-Functionalized Glycoconjugates

Chemoenzymatic and purely enzymatic approaches offer attractive alternatives to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. These methods can be employed for the synthesis of azido-functionalized glycoconjugates, including precursors to or the final this compound.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule. nih.gov While typically associated with the formation of glycosidic bonds, the broader family of enzymes involved in conjugation reactions can be explored for the synthesis of N-gluconyl amino acids.

Specifically, enzymes such as N-acyltransferases could potentially catalyze the formation of the amide bond between an activated D-gluconic acid derivative and glycine. For instance, glycine N-acyltransferase (GLYAT) is known to catalyze the conjugation of acyl-CoA thioesters with glycine. nih.gov A chemoenzymatic strategy could therefore involve the enzymatic synthesis of D-gluconyl-CoA, followed by a GLYAT-catalyzed reaction with glycine. However, the substrate specificity of such enzymes would need to be investigated or engineered to accommodate the D-gluconyl moiety.

Another approach involves the use of UDP-glucuronosyltransferases (UGTs), which are enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. taylorandfrancis.com While these enzymes typically form O-, N-, S-, or C-glucuronides, their potential to be engineered or to accept modified sugar donors could be a future avenue for research in synthesizing gluconyl-amino acid conjugates.

The development of enzymatic methods for the direct synthesis of this compound is still an emerging area. The primary challenge lies in identifying or engineering enzymes that can specifically recognize and couple the D-gluconyl donor with the glycine azide acceptor, or alternatively, an enzyme that can catalyze the azidation of a pre-formed N-(D-gluconyl)-glycine.

| Enzyme Class | Potential Application | Key Challenge |

| N-Acyltransferases (e.g., GLYAT) | Amide bond formation between activated D-gluconic acid and glycine. | Substrate specificity for the bulky, hydroxylated D-gluconyl group. |

| UDP-glucuronosyltransferases (UGTs) | Transfer of a gluconyl moiety to glycine. | Requires a suitable activated gluconyl donor and enzyme engineering for novel activity. |

Engineering of Glycoenzymes for Azide Substrate Acceptance

The application of enzymes in synthesizing modified glycans is often limited by the stringent substrate specificity of naturally occurring glycosyltransferases (GTs). nih.gov To overcome this, protein engineering has become a critical tool for developing novel biocatalysts capable of accepting and processing non-natural substrates, including those functionalized with azide groups. nih.govresearchgate.net These strategies aim to alter the enzyme's structure to enhance catalytic activity, improve stability, and, most importantly, broaden substrate specificity. researchgate.net

Key approaches to engineering glycoenzymes include directed evolution and rational design, such as site-directed mutagenesis. researchgate.netmdpi.com By modifying amino acids within the enzyme's active site, researchers can create binding pockets that accommodate the steric bulk and electronic properties of azide-containing donor or acceptor molecules. nih.gov A notable success in this area is the development of "endoglycosynthases," which are mutant endoglycosidases engineered to lack hydrolytic activity but retain transglycosylation capabilities. nih.gov These engineered enzymes can effectively transfer pre-assembled, azide-modified N-glycans onto peptides and proteins. nih.gov

Another innovative technique is "substrate-assisted catalysis." In this approach, a critical catalytic functional group is removed from the enzyme via mutagenesis, rendering it inactive. nih.gov Activity is then restored by introducing a substrate that contains the missing functional group, creating a highly specific catalytic system for that particular substrate. nih.gov This method provides a powerful basis for designing enzymes with very narrow and targeted specificities for azide-containing molecules. nih.gov

| Engineering Strategy | Description | Typical Enzyme Target | Outcome for Azide Substrates |

|---|---|---|---|

| Site-Directed Mutagenesis | Specific amino acids in the active site are replaced to alter the binding pocket's size, shape, or charge. researchgate.net | Glycosyltransferases (GTs) nih.gov | Creates space and favorable interactions for azide-functionalized donor or acceptor molecules. |

| Directed Evolution | Involves rounds of random mutagenesis and screening/selection to identify enzyme variants with desired properties. nih.gov | Natural Product GTs nih.gov | Generates novel GTs with dramatically altered substrate specificity, enabling acceptance of azide groups. nih.gov |

| Endoglycosynthase Creation | A wild-type endoglycosidase is mutated to suppress its hydrolytic activity while preserving its ability to synthesize glycosidic bonds (transglycosylation). nih.gov | Endoglycosidases (e.g., Endo-S) nih.gov | Allows for the efficient transfer of azide-modified N-glycans to peptides or proteins. nih.gov |

| Substrate-Assisted Catalysis | A key catalytic residue (e.g., Histidine) is removed from the enzyme and is instead provided by the substrate itself. nih.gov | Serine Proteases (e.g., Subtilisin) nih.gov | Establishes a highly specific system where the enzyme is only active with a substrate carrying the necessary functional group, potentially an azide-containing mimic. nih.gov |

Regioselective Functionalization Techniques

A significant hurdle in the chemical synthesis of carbohydrate precursors for molecules like this compound is the regioselective functionalization of one hydroxyl group in the presence of others with similar reactivity. nih.gov Catalysis provides a versatile and increasingly general solution to this challenge, utilizing organocatalysts, as well as main group and transition metal elements to achieve selective activation. nih.gov

Organotin-mediated reactions are a powerful method for achieving regioselectivity. acs.org This technique often involves the formation of a dibutylstannylene acetal (B89532) intermediate, which selectively activates a specific hydroxyl group. Subsequent reactions, such as tosylation or benzoylation, can then be directed to this activated site with high efficiency. acs.org This approach has been successfully used to introduce functionalities that can be readily converted to an azide group through nucleophilic substitution. acs.org

Organocatalysis has also emerged as a key strategy for the site-selective modification of carbohydrates. nih.gov Small, achiral organic molecules like 4-dimethylaminopyridine (B28879) (DMAP) can function as catalysts to direct reactions to a particular hydroxyl group. nih.gov The selectivity in these reactions is often governed by steric factors, with sterically hindered catalysts favoring the functionalization of the less hindered primary hydroxyl group over the more crowded secondary ones. nih.gov These methods provide direct routes to selectively protected carbohydrate building blocks essential for complex syntheses. rug.nlnih.gov

| Technique | Catalyst/Reagent | Mechanism of Selectivity | Typical Target Position (on Glucose) |

|---|---|---|---|

| Organotin-Mediated Alkylation/Acylation | Dibutyltin oxide (Bu2SnO) acs.org | Formation of a stannylene acetal intermediate that enhances the nucleophilicity of a specific oxygen atom. acs.org | Secondary hydroxyls (e.g., C2-OH, C3-OH) can be targeted over primary ones under specific conditions. acs.org |

| Organocatalytic Acylation | N-Heterocyclic Carbenes (NHCs), DMAP, DIPEA nih.gov | Steric hindrance of the catalyst directs functionalization to the most accessible hydroxyl group. nih.gov | Primary hydroxyl (C6-OH). nih.gov |

| Photocatalytic Activation | Electron-deficient photoactive groups (e.g., 4-tetrafluoropyridinylthio) chemrxiv.org | Site-selective installation of an adaptable activating group that can be functionalized. chemrxiv.org | Can be adapted for C1, C5, and C6 positions. chemrxiv.org |

Solid-Phase Synthesis Applications

Solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone technology for the assembly of peptides and has been adapted for the creation of complex glycoconjugates. rsc.orgnih.gov In this method, the target molecule is assembled step-by-step while covalently attached to an insoluble polymeric support, or resin. diva-portal.org This simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step.

The synthesis of glycopeptides on a solid phase presents unique challenges, primarily due to the difficulty of performing efficient glycosylation reactions on a resin-bound peptide. rsc.org Two primary strategies are employed: the "building block" approach and post-synthetic (or post-translational) glycosylation.

In the building block approach, a glycosylated amino acid is synthesized in solution first and then incorporated into the growing peptide chain during standard SPPS. nih.gov For this compound, this would involve coupling a pre-formed gluconyl-glycine unit to the resin or subsequent amino acids. The alternative strategy involves synthesizing the full peptide chain on the resin first, followed by the attachment of the carbohydrate moiety to a specific amino acid side chain. researchgate.net This requires an orthogonal set of protecting groups to ensure that the glycan is attached only at the desired position. diva-portal.org To improve the efficiency of these sterically demanding coupling reactions, techniques such as heating, stirring, and the use of low-loading solid supports are often utilized. rsc.org

| Step | Description (Building Block Approach) | Key Considerations |

|---|---|---|

| 1. Resin Functionalization | The first amino acid (e.g., Glycine) is covalently attached to the solid support via a linker. | Linker choice is critical as it determines the conditions for final cleavage from the resin. diva-portal.org |

| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. | The reaction must be driven to completion to avoid deletion sequences. |

| 3. Coupling | The next component (e.g., a protected D-gluconic acid derivative) is activated and coupled to the deprotected N-terminus. | Coupling carbohydrate moieties can be slow and require optimized conditions (e.g., heating) to achieve high yields. rsc.org |

| 4. Capping (Optional) | Any unreacted N-termini are acetylated to prevent the formation of undesired side products. | Improves the purity of the final product. |

| 5. Iteration | Steps 2 and 3 are repeated to elongate the chain as needed. | Monitoring reaction completion at each step is crucial for success. diva-portal.org |

| 6. Azide Introduction | An azide group is introduced, either as part of the initial building blocks or through chemical modification of a precursor on the resin. | The azide must be stable to all preceding reaction conditions. |

| 7. Cleavage and Deprotection | The completed molecule is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail. acs.org | The final product is purified, often by HPLC. |

Mechanistic and Kinetic Studies of Azide Reactivity in D Gluconyl Glycine Azide

Fundamental Principles of Azide (B81097) Cycloadditions

Azide cycloadditions are a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The azide-alkyne cycloaddition, in particular, has become a prominent method for forming stable 1,2,3-triazole linkages. organic-chemistry.org

Huisgen 1,3-Dipolar Cycloaddition Mechanism

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state. wikipedia.orgorganic-chemistry.org

Key characteristics of the Huisgen 1,3-dipolar cycloaddition include:

Concerted Mechanism: The formation of the two new sigma bonds occurs in a single transition state without the formation of any intermediate. organic-chemistry.org

High Activation Energy: The reaction typically requires elevated temperatures and long reaction times due to a high activation energy barrier. organic-chemistry.orgwikipedia.org

Lack of Regioselectivity: When reacting with asymmetric alkynes, the thermal cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers in approximately a 1:1 ratio. organic-chemistry.orgbeilstein-journals.orgnih.gov This is because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions that dictate the regiochemical outcome are energetically very similar. organic-chemistry.org

For a molecule like D-Gluconyl-glycine azide, reacting it with a terminal alkyne under thermal conditions would be expected to produce a mixture of the 1,4- and 1,5-triazole products.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Kinetics

The discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the groups of Meldal and Sharpless revolutionized the field of click chemistry. wikipedia.orgbeilstein-journals.org This reaction addresses the major drawbacks of the thermal Huisgen cycloaddition, offering significant rate acceleration and complete regioselectivity. organic-chemistry.orgnih.gov

Mechanism: Unlike the concerted mechanism of the Huisgen cycloaddition, the CuAAC proceeds through a stepwise pathway. mdpi.com While the precise mechanism can involve various copper(I) acetylide complexes, a generally accepted pathway involves the following key steps: nih.govmdpi.com

Formation of a Copper(I) Acetylide: The reaction is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne and a Cu(I) source. nih.gov

Coordination of the Azide: The azide, such as this compound, coordinates to the copper acetylide complex. The formation of this ternary copper/alkyne/azide complex is considered a crucial step that dictates the reaction rate. nih.gov

Cyclization: A six-membered copper-containing intermediate forms, followed by cyclization to a triazolyl-copper intermediate. nih.gov

Protonolysis: The final step involves protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

Kinetics: The CuAAC exhibits a dramatic rate acceleration, often on the order of 10⁷ to 10⁸ times faster than the uncatalyzed reaction. organic-chemistry.org Kinetic studies have revealed that the reaction can be second order in copper, suggesting the involvement of a dinuclear copper acetylide complex in the rate-determining step under certain conditions. mdpi.com The reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov The use of ligands, such as Tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and further enhance the reaction kinetics. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism and Kinetics

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, which limits its application in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component, which reacts with an azide without the need for a metal catalyst. wikipedia.org

Mechanism: The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the Huisgen cycloaddition. wikipedia.org The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. d-nb.inforesearchgate.net The relief of this ring strain provides a strong thermodynamic driving force for the reaction. wikipedia.org

Kinetics: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and biarylazacyclooctynone (BARAC), have been developed to tune the reaction rate. wikipedia.org While generally slower than CuAAC, SPAAC is sufficiently fast for many biological labeling applications. wikipedia.org The reaction is highly bioorthogonal, as neither the azide nor the strained alkyne reacts with other functional groups found in biological systems. The reaction rate can be monitored by techniques like inline ATR-IR spectroscopy, which allows for kinetic studies in complex media, including biological fluids. d-nb.info

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|---|

| Catalyst | None | Copper(I) | None (uses strained alkyne) |

| Mechanism | Concerted [3+2] cycloaddition wikipedia.orgorganic-chemistry.org | Stepwise, involves copper acetylide intermediate mdpi.com | Concerted [3+2] cycloaddition wikipedia.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.orgbeilstein-journals.org | Exclusively 1,4-isomer organic-chemistry.orgwikipedia.org | Mixture, but often one regioisomer predominates |

| Reaction Rate | Slow, requires high temperature organic-chemistry.org | Very fast (10⁷-10⁸ rate acceleration) organic-chemistry.org | Fast, dependent on cyclooctyne strain wikipedia.org |

| Biocompatibility | Limited by high temperature | Limited by copper cytotoxicity wikipedia.org | High, bioorthogonal |

Alternative Azide-Based Bioorthogonal Reactions

Besides cycloaddition reactions, the azide group can participate in other bioorthogonal transformations, most notably the Staudinger ligation.

Staudinger Ligation and its Derivatives

The Staudinger ligation is a reaction between an azide and a phosphine (B1218219) that forms an amide bond. kiesslinglab.comwikipedia.org It is a powerful tool for bioconjugation and has been used for the synthesis of glycopeptides. kiesslinglab.comthermofisher.com

Mechanism: The classical Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate. wikipedia.org In the Staudinger ligation, the phosphine is engineered to contain an electrophilic trap (typically an ester) that is positioned to react with the aza-ylide. researchgate.net This intramolecular reaction leads to the formation of a stable amide bond, with the phosphine oxide being eliminated as a byproduct in the "traceless" version of the reaction. wikipedia.org

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate.

Nitrogen Extrusion: The phosphazide loses a molecule of dinitrogen (N₂) to form an aza-ylide.

Intramolecular Cyclization and Hydrolysis: In the ligation reaction, the nucleophilic nitrogen of the aza-ylide attacks the intramolecular ester trap, forming a five-membered ring intermediate. This intermediate then hydrolyzes to yield the final amide product and the phosphine oxide.

The Staudinger ligation offers a highly chemoselective method for forming amide bonds under mild, biological conditions. thermofisher.com For a molecule like this compound, the Staudinger ligation could be employed to couple it to a phosphine-containing molecule, forming a stable amide linkage. This reaction proceeds with high stereoselectivity, preserving the stereochemistry of the glycosyl azide. kiesslinglab.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The azide functional group (-N₃) in this compound does not directly participate in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The IEDDA reaction is a powerful bioorthogonal ligation that occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich or strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene. uni-konstanz.denih.gov This cycloaddition is exceptionally fast and proceeds without the need for a catalyst, forming a dihydropyridazine (B8628806) product after the irreversible extrusion of nitrogen (N₂) gas. frontiersin.orgnobelprize.org

For a molecule like this compound to be utilized in an IEDDA strategy, it would first need to be conjugated to a suitable dienophile. This can be achieved by leveraging the azide group's reactivity in a separate, orthogonal click reaction, most commonly a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this approach, the azide on the glycopeptide would react with a strained alkyne, such as bicyclononyne (BCN), that is linked to a dienophile moiety. The resulting D-Gluconyl-glycine-dienophile conjugate would then be ready for a subsequent rapid IEDDA reaction with a tetrazine probe. zenodo.orgrsc.org

The kinetics of the IEDDA reaction are a key feature, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, significantly faster than other bioorthogonal reactions. acs.orgnih.govnih.gov This rate is governed by the Frontier Molecular Orbital (FMO) theory, where a smaller energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO) leads to a faster reaction. rsc.org

Several factors influence the reaction kinetics:

Dienophile Strain: The most critical factor for accelerating the reaction is the ring strain of the dienophile. rsc.org Highly strained alkenes like trans-cyclooctenes (TCO) and their derivatives react much faster than less strained systems. nih.govnih.gov

Diene Electronics: The reactivity of the tetrazine diene is enhanced by incorporating electron-withdrawing groups, which lower its LUMO energy. nih.gov However, this often comes at the cost of reduced stability under physiological conditions. nih.govacs.org

Steric Effects: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the reaction, leading to slower kinetics. rsc.org

Table 1: Representative Kinetic Data for Common IEDDA Reaction Pairs This table provides illustrative second-order rate constants for various diene-dienophile pairs relevant to bioorthogonal chemistry. The exact rates for a this compound derivative would depend on the specific dienophile attached.

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | ~ 3.3 x 10³ | nih.gov |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | (1R,8S)-Bicyclononyne (BCN) | ~ 1.4 x 10¹ | rsc.org |

| Monosubstituted Tetrazine (H-Tz) | trans-Cyclooctene (TCO) | ~ 1 x 10⁵ - 1 x 10⁶ | acs.orgrsc.org |

| Monosubstituted Tetrazine (H-Tz) | Norbornene | ~ 1 x 10⁰ - 1 x 10¹ | nih.gov |

| Methyl-substituted Tetrazine (Me-Tz) | Strained Cyclooctyne (SCO) | ~ 3.1 x 10³ | rsc.org |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | 3-Methyl-cyclopropene | ~ 4.3 x 10¹ | nih.gov |

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions is crucial for achieving high efficiency and selectivity in the IEDDA ligation of a this compound derivative. Key parameters for optimization include solvent, pH, temperature, and reactant concentration. nih.govrsc.orgacs.org

Solvent Effects: The choice of solvent can significantly influence the rate of IEDDA reactions. Protic solvents, and particularly water, have been shown to accelerate these cycloadditions. nih.govrsc.org This acceleration is attributed to a combination of factors, including the hydrophobic effect, which forces the nonpolar reactants together in an aqueous environment, and the stabilization of the polar transition state through hydrogen bonding. researchgate.net For a water-soluble molecule like this compound, performing the IEDDA ligation in aqueous buffers is therefore highly advantageous. researchgate.net

pH and Temperature: The IEDDA reaction is generally insensitive to pH within the physiological range, making it robust for biological applications. rsc.org While temperature can influence reaction rates, with higher temperatures typically leading to faster kinetics, the extraordinary speed of most IEDDA pairs allows for efficient conjugation at ambient or physiological temperatures (25-37 °C). nih.gov

Reactant Choice and Concentration: The primary method for optimizing an IEDDA reaction is the careful selection of the diene and dienophile partners. nih.gov As noted in the kinetic data table, modifying the electronic and steric properties of the tetrazine or changing the dienophile can alter the reaction rate by several orders of magnitude. rsc.org For instance, less stable but more reactive monosubstituted tetrazines are often used when rapid ligation is required at very low concentrations. nih.govacs.org Furthermore, using a molar excess of one of the reactants can be an effective strategy to drive the reaction to completion and minimize potential side reactions. acs.org

Table 2: Impact of Reaction Conditions on IEDDA Reactions This table summarizes general trends for optimizing IEDDA reactions. Specific conditions would be empirically determined for a given this compound conjugate.

| Parameter | Condition / Change | Effect on Reaction | Reference(s) |

| Solvent | Change from organic (e.g., MeCN) to aqueous buffer (e.g., PBS) | Significant rate acceleration. | nih.govrsc.orgresearchgate.net |

| Dienophile | Increase ring strain (e.g., Norbornene → TCO) | Dramatic increase in reaction rate. | nih.govrsc.org |

| Diene | Add electron-withdrawing groups to tetrazine | Increases reaction rate but can decrease diene stability. | nih.gov |

| Sterics | Add bulky groups to reactants | Decreases reaction rate due to steric hindrance. | rsc.org |

| Temperature | Increase temperature | Increases reaction rate; often unnecessary due to high intrinsic speed. | nih.gov |

| Concentration | Use excess of one reactant (e.g., 5-10 equivalents) | Drives reaction toward completion; can suppress side-product formation. | acs.org |

| pH | Vary within physiological range (pH 6-8) | Generally minor effect on reaction rate. | rsc.org |

Advanced Applications of D Gluconyl Glycine Azide in Chemical Biology and Materials Science

D-Gluconyl-glycine azide (B81097) is a specialized chemical probe that merges the features of a carbohydrate, a peptide linker, and a bioorthogonal reactive group. This unique structure facilitates its use in sophisticated bioconjugation and research applications, particularly in the fields of chemical biology and materials science. The azide group is a key functional moiety, enabling highly specific covalent reactions with alkyne-containing molecules through copper-catalyzed or strain-promoted click chemistry. itmedicalteam.pliris-biotech.de This allows for the precise attachment of reporter molecules like fluorophores or biotin (B1667282) to biomolecules for detection, isolation, and analysis.

Bioconjugation Strategies for Biomolecule Labeling

Bioconjugation techniques are essential for studying the function and dynamics of biomolecules. The introduction of an abiotic chemical reporter, such as an azide, into a biomolecule allows it to be selectively tagged and studied within complex biological systems. researchgate.netnih.gov

Metabolic labeling is a powerful strategy to visualize glycans in their native environments. mdpi.com This technique involves introducing a sugar analog containing a bioorthogonal handle, like the azide group, to cells or organisms. researchgate.netnih.gov The cellular biosynthetic machinery then incorporates this azido (B1232118) sugar into glycoconjugates, such as glycoproteins and glycolipids. nih.govthno.org

The process typically involves two main steps:

Incorporation : Cells are cultured with a precursor azido sugar, which is metabolized and integrated into various glycan structures. nih.gov Commonly used precursors include azido-derivatives of mannosamine (B8667444) (ManNAz), galactosamine (GalNAz), and glucosamine (B1671600) (GlcNAz). nih.govresearchgate.net

Detection : The azide-labeled glycans on the cell surface or within the cell are then covalently tagged with a probe containing a complementary functional group, such as an alkyne or a phosphine (B1218219). researchgate.netmdpi.com This probe can be a fluorescent dye for imaging via microscopy and flow cytometry or an affinity tag like biotin for enrichment and proteomic analysis. researchgate.netthermofisher.com

While D-Gluconyl-glycine azide itself is not a direct metabolic precursor for glycan biosynthesis in the same manner as azido-monosaccharides, its carbohydrate component highlights the utility of sugar-based scaffolds in designing probes for chemical biology. The fundamental principle of using azide-modified sugars to engineer and image glycans has become a cornerstone of modern glycobiology research. nih.govmdpi.com

Achieving site-specific modification of proteins is crucial for developing therapeutic conjugates and biological probes. researchgate.netnih.gov this compound, particularly in its activated lactone form (azidogluconolactone), provides a method for targeted N-terminal protein modification. Research has shown that gluconic acid δ-lactone can effectively acylate the α-amino group of proteins that have a specific N-terminal sequence, notably a Gly-Hisn tag (a glycine (B1666218) followed by multiple histidine residues). researchgate.netmdpi.com

By using an azido-functionalized version of gluconolactone (B72293), researchers can achieve high-yield, site-selective installation of an azide handle onto the protein's N-terminus. researchgate.net This reaction proceeds efficiently at a physiological pH of 7.5. researchgate.net Once the protein is tagged with the azide, it can undergo a variety of subsequent modifications via click chemistry, allowing for the attachment of drugs, imaging agents, or other functional molecules. broadpharm.com This approach is a powerful alternative to enzymatic methods like sortase-mediated ligation, which often utilizes oligo-glycine sequences for linking proteins. iris-biotech.denih.govbroadpharm.com

| Target Biomolecule | Labeling Strategy | Reagent Example | Purpose of Labeling |

| Glycans | Metabolic Labeling | N-azidoacetylmannosamine (ManNAz) | Imaging, Glycoproteomic Profiling |

| Proteins/Peptides | N-terminal Acylation | Azidogluconolactone | Site-specific functionalization, Drug conjugation |

| Proteins/Peptides | Sortase-mediated Ligation | Azido-Gly-Gly-Gly | Creation of fusion proteins, PEGylation |

The azide-alkyne cycloaddition reaction is a versatile tool for labeling a wide array of biomolecules, including nucleic acids and lipids. thermofisher.comnih.gov This is typically achieved by metabolically incorporating building blocks containing an azide or alkyne group.

Lipid Tagging : To study lipid trafficking and localization, cells can be supplied with fatty acid analogs containing an azide group, such as 15-azidopentadecanoic acid. thermofisher.com These are incorporated into various lipid species, which can then be visualized or captured using click chemistry.

Nucleic Acid Tagging : For labeling newly synthesized DNA, a nucleoside analog like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is used. The alkyne-modified DNA can then be reacted with an azide-functionalized fluorescent probe for detection. thermofisher.comsoton.ac.uk

While this compound is not a direct precursor for nucleic acid or lipid biosynthesis, its azide group represents the universal chemical handle used in these applications. The modular nature of click chemistry allows a single type of probe (e.g., an alkyne-fluorophore) to detect various classes of azide-labeled biomolecules. thermofisher.com

In many proteomics and analytical workflows, it is advantageous to release the labeled biomolecule from its capture reagent after purification. This has led to the development of cleavable linkers. nih.govsigmaaldrich.com A cleavable probe typically contains a reactive group (like an azide), a cleavable moiety, and an affinity tag (like biotin). nih.gov

An interesting feature of the protein modification strategy using gluconolactone derivatives is its potential reversibility. The acylation of the N-terminal amine with gluconolactone can be slowly hydrolyzed, which represents an inherent cleavage mechanism. researchgate.netmdpi.com This reversibility can be controlled, for instance, by using borate (B1201080) esters to mask the diol of the gluconoyl group and inhibit hydrolysis. researchgate.net This property could be exploited to design probes where the release of the tagged protein can be triggered under specific conditions. More broadly, peptide linkers, such as the glycine component of this compound, are often incorporated into cleavable linkers used in antibody-drug conjugates (ADCs), where the linker is designed to be stable in circulation but cleaved upon internalization into a target cell. medchemexpress.comnih.gov

Role in Glycomics and Proteomics Research Methodologies

The ability to specifically tag and isolate biomolecules using probes like this compound is fundamental to modern glycomics and proteomics research. nih.govnih.govnih.gov These fields aim to comprehensively identify and quantify the complete set of glycans (glycome) and proteins (proteome) in a biological sample.

Metabolic labeling with azido sugars has revolutionized the study of glycoconjugates. researchgate.netnih.gov By introducing an azide handle into glycoproteins, researchers can perform a workflow to profile the glycoproteome.

Typical Glycoproteomic Workflow:

Metabolic Labeling : Cells are incubated with an azido sugar (e.g., Ac4ManNAz) to incorporate azide groups into cellular glycoproteins. researchgate.net

Ligation and Enrichment : The azide-tagged glycoproteins are reacted with a biotin-alkyne probe via a click reaction. This attaches a biotin tag to the glycoproteins, allowing them to be selectively captured and enriched from complex cell lysates using avidin-based affinity chromatography. nih.gov

Analysis : The enriched glycoproteins can be identified and quantified using mass spectrometry, providing a snapshot of the cellular glycoproteome under specific conditions. researchgate.net

Similarly, the site-specific labeling of proteins using azidogluconolactone enables targeted proteomics. researchgate.net This method allows for the enrichment and identification of proteins that share a specific N-terminal sequence, facilitating the study of protein subsets with defined characteristics. This targeted approach complements traditional shotgun proteomics by reducing sample complexity and enabling deeper analysis of specific protein populations. nih.gov

| Step | Description | Key Reagent(s) | Outcome |

| 1. Labeling | Introduction of an azide handle into the target biomolecule. | Azido sugar (for glycans), Azidogluconolactone (for proteins) | Azide-tagged biomolecules |

| 2. Conjugation | Covalent attachment of an affinity tag to the azide handle via click chemistry. | Biotin-alkyne or Phosphine-FLAG | Biotinylated biomolecules |

| 3. Enrichment | Selective isolation of tagged biomolecules from a complex mixture. | Avidin (B1170675)/Streptavidin resin | Purified sample of target biomolecules |

| 4. Identification | Analysis of the isolated biomolecules. | Mass Spectrometry | Identification and quantification of proteins/glycans |

Enzyme Activity-Based Probes

Azido sugars, including derivatives like this compound, are frequently employed as chemical probes to study biological systems, particularly for the activity-based proteomic profiling of carbohydrate-processing enzymes such as glycosidases. nih.gov The azide group serves as a chemical reporter that is structurally similar to a hydroxyl group but provides a bioorthogonal handle for detection and analysis. However, the substitution of a hydroxyl group with the bulkier azide can significantly impact enzyme recognition and processing. nih.gov

Research has shown that the position of the azide group is critical for enzyme accommodation. nih.gov While azides substituted at secondary carbons on a sugar ring are generally not well-tolerated by enzymes, those at primary carbons, as would be the case in a gluconyl derivative, may be productively recognized by a small subset of enzymes, although often with very low efficiency. nih.gov Therefore, when using azide-modified sugars like this compound as probes, the results must be interpreted with caution, as they may not fully represent the behavior of the natural, unmodified sugar. nih.gov

To address challenges such as off-target reactivity and poor membrane permeability of some probes, "inducible" activity-based probes have been developed. acs.org These probes are administered in an inactive state and are activated in situ, offering greater control and specificity in profiling enzyme activity within complex biological environments like whole cells. acs.org

Functional Material Design and Surface Modification

The azide functional group on this compound is a key feature for its use in materials science, allowing for covalent attachment to various substrates through highly efficient and specific chemical reactions. This capability is foundational for designing functional materials and modifying surfaces to impart desired biological or physical properties.

The azide group in this compound makes it an ideal reagent for polymer functionalization using click chemistry. mdpi.com This set of reactions is known for being rapid, specific, and biocompatible. mdpi.com The most common methods for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst. mdpi.commedchemexpress.com

In a typical functionalization process, a base polymer synthesized to contain alkyne groups can be reacted with this compound. The azide and alkyne groups "click" together, forming a stable triazole linkage and covalently attaching the gluconyl-glycine moiety to the polymer backbone. nyu.edu This process can be used to modify a wide range of polymers, including those used to form microspheres and polymersomes. nyu.edunih.gov The introduction of the sugar-amino acid group can dramatically alter the polymer's properties, for instance, by increasing its hydrophilicity and biocompatibility, which is crucial for biomedical applications. researchgate.net

Table 1: Polymer Functionalization Strategies Using Azide-Alkyne Click Chemistry

| Polymer Type | Functionalization Method | Purpose of Modification | Reference |

|---|---|---|---|

| Polystyrene Microspheres | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | To covalently link molecules to the colloid surface, tailoring surface functionality. | nyu.edu |

| Poly(ethylene glycol)-b-polystyrene (PEG-b-PS) | Azide-functionalized polymer converted to amine | To create amine-functionalized polymersomes for bottom-up nanoparticle construction. | nih.gov |

Surface grafting involves the covalent attachment of molecules like this compound onto the surface of a material to alter its properties. This technique is fundamental to the creation of advanced nano-constructs for therapeutic applications. researchgate.netacs.org The azide group allows this compound to be grafted onto nanoparticles, drug delivery vehicles, or implantable medical devices that have been pre-functionalized with alkyne groups. acs.orgidu.ac.id

The primary goal of such surface modification is often to enhance biocompatibility and to create targeted delivery systems. acs.org For instance, by grafting a molecule containing a glucose unit onto a nanocarrier, the resulting nano-construct can be designed to target cells that have a high density of glucose transporters. This active targeting strategy takes advantage of the enhanced permeation and retention (EPR) effect in tumors while also enabling specific binding to cancer cells, potentially increasing therapeutic efficacy. acs.org These modified macromolecules are essential components in the design of sophisticated drug delivery systems. researchgate.net

Biosensing and Detection Systems

The unique chemical properties of the azide group have also been leveraged to develop novel biosensing platforms. These systems can be engineered for high selectivity, enabling the detection of specific azide-containing molecules or the azide ion itself in complex biological settings.

A significant advancement in biosensing has been the development of an engineered biological system for the selective and autonomous detection of azide ions within living cells. nsf.gov Researchers have engineered an Escherichia coli operon to create a synthetic promoter plasmid that is specifically inducible by azide anions. nsf.gov In this system, the presence of azide ions triggers the expression of a reporter protein, such as Green Fluorescent Protein (GFP), allowing for a measurable output. nsf.gov

A key finding from this research is the biosensor's ability to distinguish between the inorganic azide anion (N₃⁻) and azide groups present in larger organic molecules. nsf.gov The system showed a significant response to sodium azide but did not respond to organic glycosyl azides. nsf.gov This demonstrates the high selectivity of the biosensor for the free azide ion. Such a tool could potentially be used to monitor the metabolic breakdown of a larger molecule like this compound if a process were to cleave the molecule and release a free azide ion.

Derivatization and Structural Modification of D Gluconyl Glycine Azide

Synthesis of D-Gluconyl-glycine Azide (B81097) Derivatives with Tunable Properties

The synthesis of D-Gluconyl-glycine azide derivatives is primarily achieved by exploiting the reactivity of the terminal azide group. This group can readily react with molecules containing a complementary alkyne functional group to form a stable triazole linkage. researchgate.net This synthetic strategy allows for the modular construction of complex molecules with tailored characteristics, such as enhanced solubility, improved stability, or the introduction of specific functionalities for detection and targeting.

Polyethylene glycol (PEG) chains can be covalently attached to this compound, a process known as PEGylation. This is typically accomplished by reacting the azide group with a PEG molecule that has been functionalized with an alkyne group. creativepegworks.com The resulting PEGylated derivative possesses significantly altered physicochemical properties.

The primary goals of PEGylation are to:

Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, which helps to reduce renal clearance, thereby extending its circulation half-life. biochempeg.com

Enhance Biocompatibility: The hydrophilic and flexible nature of the PEG chain can shield the core molecule, potentially reducing immunogenicity and nonspecific interactions. biochempeg.com

Increase Solubility: Attaching PEG chains can significantly improve the solubility of the parent compound in aqueous media. creativepegworks.com

Various PEG linkers with different lengths and functionalities are commercially available, allowing for precise control over the final properties of the conjugate. medchemexpress.commedchemexpress.com

Table 1: Examples of Alkyne-Functionalized PEG Linkers for Derivatization

| Linker Name | Reactive Group for Conjugation | Potential Impact on Derivative |

| Alkyne-PEG-NHS Ester | Alkyne | Introduces a PEG spacer and a terminal NHS ester for further reaction with amines. |

| Alkyne-PEG-Amine | Alkyne | Adds a PEG spacer with a terminal amine group for subsequent modifications. |

| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | Enables copper-free click chemistry and provides an NHS ester for amidation. medchemexpress.com |

| Alkyne-PEG-Alkyne | Alkyne | Allows for the crosslinking of two azide-containing molecules. |

This table is illustrative and represents common classes of linkers used in bioconjugation.

The azide group on this compound is an ideal site for the attachment of reporter tags, such as fluorescent dyes and biotin (B1667282). This is achieved through the same azide-alkyne click chemistry, where the reporter tag is pre-functionalized with an alkyne group. thermofisher.com This labeling strategy is widely used to enable the detection, visualization, and quantification of the molecule in various biological and analytical assays.

Fluorescent Dyes: A wide range of fluorescent dyes, such as Alexa Fluor or coumarin (B35378) derivatives, are available with alkyne handles. thermofisher.comnih.gov Conjugating these dyes to this compound allows for its detection using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. biotium.com The choice of dye depends on the desired excitation and emission wavelengths and the experimental context.

Biotin: Biotin, a small vitamin, can be introduced via an alkyne-functionalized derivative. biotium.com The resulting biotinylated this compound can be detected with high sensitivity and specificity using streptavidin or avidin (B1170675) conjugates, which are often linked to enzymes (e.g., HRP) or fluorescent probes. mdpi.com

Table 2: Common Alkyne-Functionalized Reporter Tags for Azide Labeling

| Reporter Tag | Class | Detection Method |

| Alexa Fluor 488 Alkyne | Fluorescent Dye | Fluorescence (Ex/Em ~495/519 nm) thermofisher.com |

| Alexa Fluor 594 Alkyne | Fluorescent Dye | Fluorescence (Ex/Em ~590/617 nm) thermofisher.com |

| TAMRA Alkyne | Fluorescent Dye | Fluorescence (Ex/Em ~555/580 nm) |

| Biotin Alkyne | Affinity Tag | Streptavidin/Avidin Conjugates biotium.com |

| DBCO-Biotin | Affinity Tag | Copper-free labeling with streptavidin/avidin detection. |

Ex/Em = Excitation/Emission wavelengths. Data are approximate and can vary with environment.

Impact of Derivatization on Biocompatibility and Reactivity

The derivatization of this compound inherently alters its native properties. The addition of different moieties can have a profound impact on both its biocompatibility and its chemical reactivity.

Reactivity: The primary reactive site for the described derivatizations is the azide group. Once the azide has participated in a cycloaddition reaction to attach a linker or tag, it is converted into a stable triazole ring and is no longer available for further azide-specific reactions. researchgate.net The derivatization process thus consumes the primary reactive handle of the molecule. Any further modifications would need to target other functional groups within the molecule, such as the hydroxyl groups on the gluconyl moiety.

Design of Branched Architectures

The structure of this compound offers possibilities for creating more complex, branched architectures. While linear polymers are common, branched polymers can exhibit unique properties such as higher functional group density, lower viscosity, and different rheological characteristics compared to their linear counterparts. energetic-materials.org.cn

Branched structures based on this compound could be conceptualized in several ways:

Using a Multivalent Core: A core molecule with multiple alkyne groups could be used to click several this compound units together, forming a star-shaped polymer.

Functionalizing the Backbone: The multiple hydroxyl groups on the D-gluconyl portion of the molecule could be chemically modified to introduce additional azide or alkyne groups, creating branching points for the growth of a polymer network.

Peptide-Based Branching: The glycine (B1666218) unit could be extended into a peptide chain containing amino acids with reactive side chains (e.g., lysine, aspartic acid), which could then be functionalized to serve as anchor points for branching.

The design of such branched architectures allows for the creation of high-molecular-weight structures with a high density of the gluconyl-glycine motif. energetic-materials.org.cn

Structural Analysis and Conformational Studies of D Gluconyl Glycine Azide and Its Adducts

Crystallographic Insights into Triazole Adducts

No X-ray crystallographic data has been published for any triazole adducts formed from D-Gluconyl-glycine azide (B81097). The synthesis and crystallographic analysis of such adducts, which would be formed via a click chemistry reaction with an alkyne, have not been reported in the scientific literature.

Analysis of Glycosidic Linkage Conformation

D-Gluconyl-glycine azide is an N-acyl derivative of glycine (B1666218) where the gluconyl moiety is attached via an amide bond, not a glycosidic linkage. Therefore, an analysis of glycosidic linkage conformation is not applicable to this molecule's core structure. Studies on the conformation of the amide bond connecting the gluconyl and glycine parts are also not available.

Due to the absence of specific research data for this compound in the requested areas, the generation of a detailed and scientifically accurate article as per the provided outline is not feasible. Further experimental and computational research would be required to elucidate the structural and conformational properties of this compound and its potential adducts.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and inherent reactivity of a molecule. For D-Gluconyl-glycine azide (B81097), DFT could be employed to model its three-dimensional structure with high accuracy. Such calculations would yield crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be instrumental in predicting its chemical behavior. The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's characteristics reveal the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution across the molecule. These maps would identify electron-rich regions (typically colored red), which are susceptible to electrophilic interaction, and electron-deficient regions (colored blue), which are likely to interact with nucleophiles. For D-Gluconyl-glycine azide, this would help in understanding the reactivity of the azide group, the carboxyl and amide functionalities, and the hydroxyl groups of the gluconyl moiety.

While specific DFT data for this compound is not available, studies on similar azide-containing organic molecules have successfully utilized these methods to rationalize their reactivity in cycloaddition reactions and other chemical transformations.

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide invaluable insights into its interactions with biologically relevant macromolecules, such as proteins and nucleic acids.

By placing a model of this compound in a simulated aqueous environment along with a target biomolecule, researchers could observe its dynamic behavior, including conformational changes, binding events, and the formation of intermolecular interactions like hydrogen bonds and van der Waals forces. These simulations can reveal the preferred binding modes of the molecule and the key residues in the biomolecule that are involved in the interaction.

For instance, MD simulations could be used to study how this compound interacts with the active site of an enzyme or a specific receptor on a cell surface. This would help in understanding its potential biological activity and mechanism of action. Research on other glycoconjugates has extensively used MD simulations to explore their flexibility and how they are recognized by lectins and other carbohydrate-binding proteins.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides the means to explore potential chemical reactions and to identify the most likely pathways by calculating the energies of reactants, products, and transition states. For this compound, theoretical methods could be used to predict its behavior in various chemical reactions.

A key reaction of interest for an azide-containing compound is the [3+2] cycloaddition, often referred to as "click chemistry." Quantum chemical calculations could be used to model the reaction of this compound with an alkyne, for example. By mapping the potential energy surface of the reaction, the transition state structure could be identified, and the activation energy barrier could be calculated. This would provide a quantitative measure of the reaction's feasibility and rate.

Similarly, the stability of the amide bond and the glycosidic linkage could be investigated under different conditions (e.g., acidic or basic hydrolysis) by modeling the respective reaction pathways. Identifying the transition states for these reactions would shed light on the compound's stability and potential degradation routes. While specific studies on this compound are lacking, the reaction mechanisms of simpler glycosyl azides have been successfully elucidated using these computational approaches.

Docking Studies for Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies are particularly useful in drug discovery and for understanding enzyme-substrate interactions.

In the context of this compound, docking simulations could be performed to screen for potential protein targets. By computationally placing the molecule into the binding sites of a library of proteins, it is possible to predict which proteins it is most likely to interact with and to estimate the strength of that interaction (binding affinity).

For example, if this compound were being investigated as a potential enzyme inhibitor, docking studies could predict how it fits into the enzyme's active site and identify the key interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. This information is crucial for the rational design of more potent and selective inhibitors. The scientific literature contains numerous examples of docking studies on glycosylated ligands to understand their binding to various enzymes, providing a blueprint for how such studies could be approached for this compound.

Future Directions and Emerging Research Avenues for D Gluconyl Glycine Azide

Integration with Advanced Bioimaging Techniques

There is currently no specific research available on the integration of D-Gluconyl-glycine azide (B81097) with advanced bioimaging techniques. In principle, the azide group could serve as a handle for "click chemistry" reactions, allowing for the attachment of fluorophores or other imaging agents. This would theoretically enable the visualization and tracking of molecules or cellular processes that specifically interact with the gluconyl-glycine moiety. However, studies demonstrating this application for this particular compound are absent from the scientific literature.

Development of Novel Catalytic Systems for Azide Reactivity

The development of novel catalytic systems is a key area in chemical biology, particularly for enhancing the efficiency and specificity of azide-alkyne cycloaddition reactions (a cornerstone of "click chemistry"). While extensive research exists on copper-catalyzed and strain-promoted click chemistry, there are no published studies that focus on developing or utilizing novel catalytic systems specifically tailored for or tested with D-Gluconyl-glycine azide.

Exploration in Synthetic Glycoengineering

Synthetic glycoengineering often involves the metabolic incorporation of azide-modified sugars into cellular glycans, which can then be chemically tagged. The D-gluconyl portion of this compound suggests a potential role as a substrate in glycosylation pathways. However, there is no available research that has explored the use of this compound in synthetic glycoengineering to modify cell surfaces or study glycan-mediated processes.

Multimodal Bioconjugation Strategies

Multimodal bioconjugation involves the use of multiple orthogonal chemical reactions to label different components of a biological system simultaneously. The azide group in this compound could, in theory, be used in conjunction with other bioorthogonal handles. However, there is no published research demonstrating the application of this compound in any multimodal bioconjugation strategies.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing D-gluconyl-glycine azide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing glycine derivatives with azide groups via Mitsunobu reactions or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, terminal alkynes react with azides under mild, aqueous conditions (pH 6–8) to form 1,4-substituted triazoles. Solvent choice (e.g., DMF or water), temperature (25–50°C), and catalyst concentration (0.1–1 mol% Cu(I)) critically impact reaction efficiency. Optimization should include monitoring via TLC or HPLC to track intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify glycosidic bonds and azide (-N) resonance (δ 3.3–3.5 ppm).

- IR : Confirm the azide stretch (~2100 cm).

- Mass Spectrometry : MALDI-TOF or ESI-MS to validate molecular weight and purity. Cross-reference with synthetic standards and published spectra .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Azides are shock-sensitive and toxic. Key protocols include:

- Storage : In inert atmospheres (argon) at -20°C, away from metals.

- Handling : Use blast shields, fume hoods, and personal protective equipment (PPE).

- Waste Disposal : Neutralize azides with sodium nitrite/acidic conditions before disposal. Partner with certified hazardous waste facilities .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in bioconjugation be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or competing side reactions (e.g., Staudinger reactions). Design controlled experiments:

- Solvent Screening : Compare kinetics in polar (water) vs. non-polar (THF) solvents.

- Competitive Assays : Use LC-MS to identify byproducts.

- Statistical Analysis : Apply ANOVA to evaluate reproducibility across trials. Cross-validate findings with literature on analogous glycosyl azides .

Q. What advanced strategies optimize this compound for glycoarray fabrication?

- Methodological Answer : To enhance glycoarray density and specificity:

- Surface Functionalization : Use maleimide- or DBCO-functionalized slides for strain-promoted azide-alkyne cycloaddition (SPAAC).

- Click Chemistry : Optimize CuAAC with ligand additives (e.g., TBTA) to reduce copper-induced oxidation.

- Quality Control : Validate binding via SPR or fluorescence microscopy with lectin probes .

Q. How do researchers design hypothesis-driven studies using this compound in glycobiology?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to assess azide stability in physiological buffers.

- Novelty : Explore understudied applications (e.g., bacterial glycocalyx labeling).

- Ethics : Adhere to institutional biosafety guidelines for azide handling.

- Relevance : Align with goals like antibiotic development or vaccine design .

Q. What analytical methods resolve challenges in quantifying this compound in complex matrices?

- Methodological Answer : In biological samples (e.g., cell lysates):

- Sample Prep : Use size-exclusion chromatography or ultrafiltration to isolate low-MW azides.

- Detection : Derivatize with alkyne-fluorophores for HPLC-FLD or LC-MS/MS quantification.

- Validation : Spike recovery assays to confirm accuracy in presence of interfering biomolecules .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

- Methodological Answer : Variability may stem from differences in membrane permeability or metabolic degradation. Mitigate via:

- Dose-Response Curves : Establish EC values in multiple cell lines.

- Inhibitor Studies : Co-treat with efflux pump inhibitors (e.g., verapamil) to assess transport mechanisms.

- Meta-Analysis : Compare results with public datasets (e.g., ChEMBL) to identify trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。